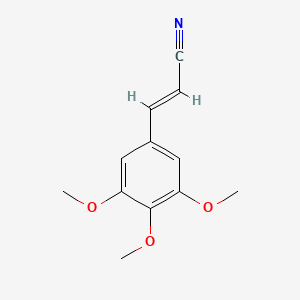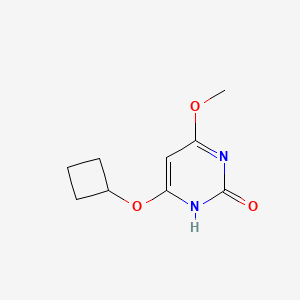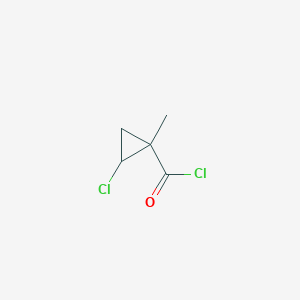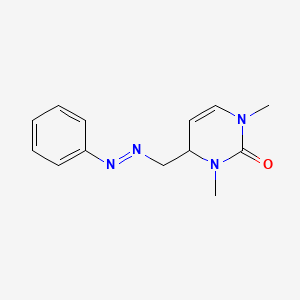![molecular formula C15H16N6O2S B13807202 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.
Diazotization: The thiazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with an aniline derivative to form the azo compound.
Nitration: The final step involves the nitration of the azo compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aniline moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions.
科学研究应用
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用机制
The mechanism of action of 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H16N6O2S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H16N6O2S/c1-3-20(8-4-7-16)12-5-6-13(11(2)9-12)18-19-15-17-10-14(24-15)21(22)23/h5-6,9-10H,3-4,8H2,1-2H3 |
InChI 键 |
KMXFGBWCFQIJPQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



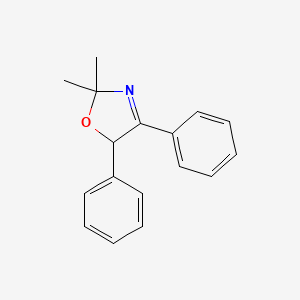
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)

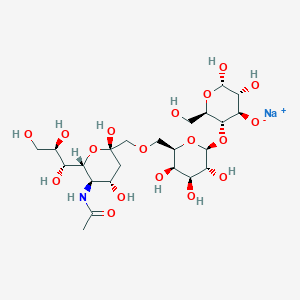
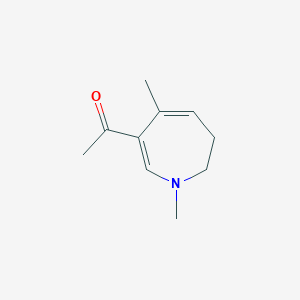
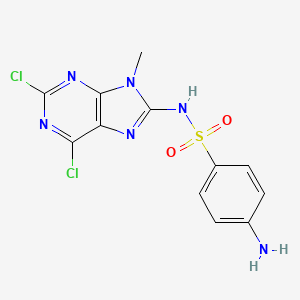
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)

